

Pelecopan (BCX9930) Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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Table 1: Key characteristics of Pelecopan (BCX9930)

Attribute	Details
CAS Number	2378380-49-3 [1] [2]
Molecular Formula	C ₂₃ H ₁₉ FN ₂ O ₄ [1] [2]
Molecular Weight	406.41 g/mol [1] [2]
Mechanism of Action	Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3].
Primary Indication	Paroxysmal Nocturnal Hemoglobinuria (PNH); other alternative pathway-mediated diseases [1] [2].
IC ₅₀ (Human Factor D)	14.3 nM [2]
IC ₅₀ (Proteolytic Activity)	28.1 nM (against C3b-bound factor B) [2]
IC ₅₀ (Rabbit Erythrocytes)	29.5 nM (in vitro hemolysis assay) [2]

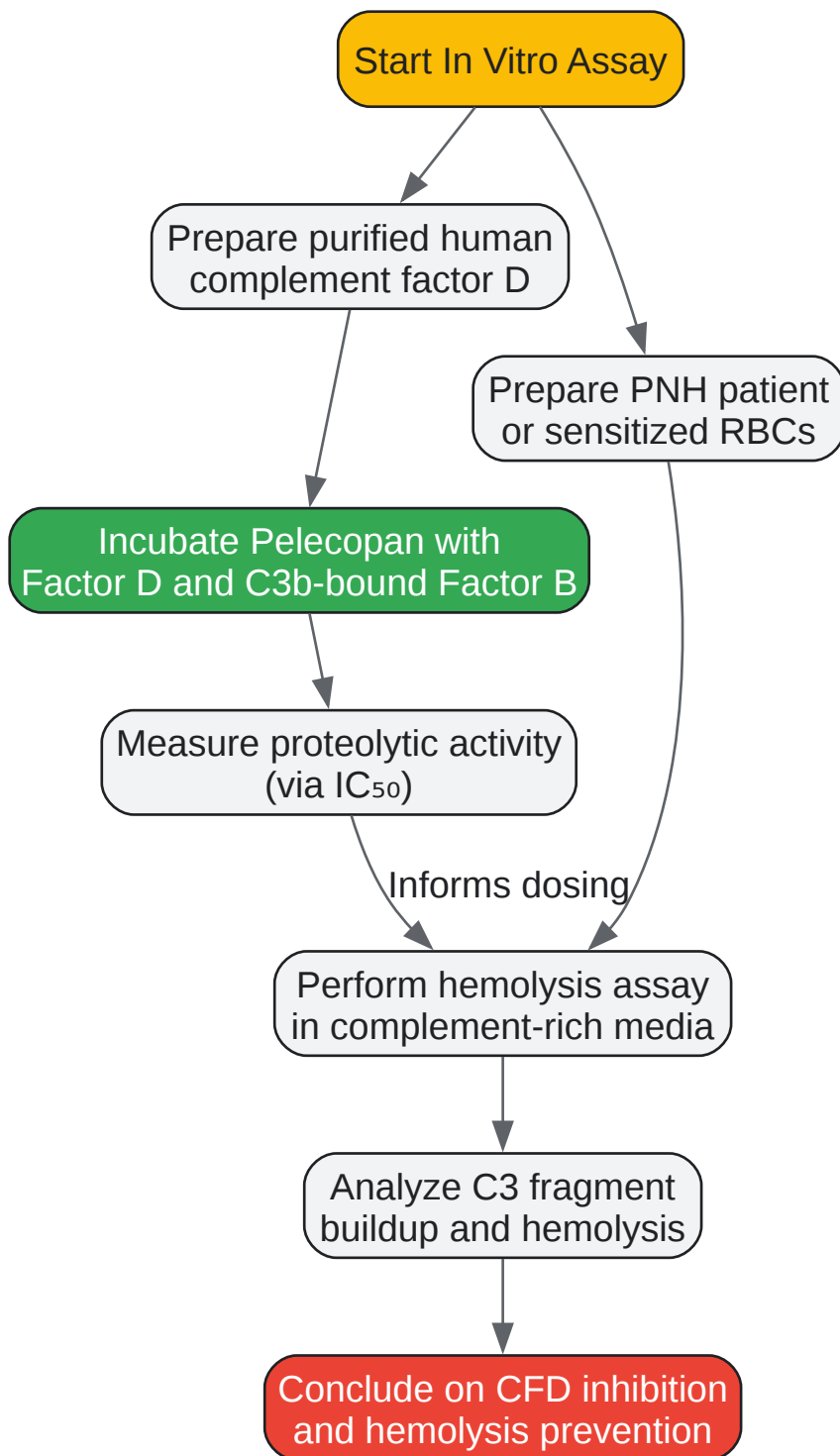
Attribute	Details
Development Status for PNH	Discontinued (As of early 2025) [3].

Experimental Protocols for PNH Research

The provided search results lack a complete, step-by-step protocol for evaluating **Pelecopan** in a PNH model. The following sections outline the core experimental objectives and the general logic for a preclinical study based on available data.

In Vitro Characterization of Pelecopan

- Objective:** To determine the potency and selectivity of **Pelecopan** in inhibiting complement factor D and preventing hemolysis of PNH red blood cells in a controlled laboratory setting [2].
- Workflow Diagram:** The following diagram illustrates the key steps involved in the in vitro assessment of **Pelecopan**'s efficacy.



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3. Key Reagents and Procedures:

- **Factor D Inhibition Assay:** Inhibitory activity is measured against pure human factor D. **Pelecopan** is incubated with the enzyme and its substrate (C3b-bound factor B). The IC₅₀ value (28.1 nM) is

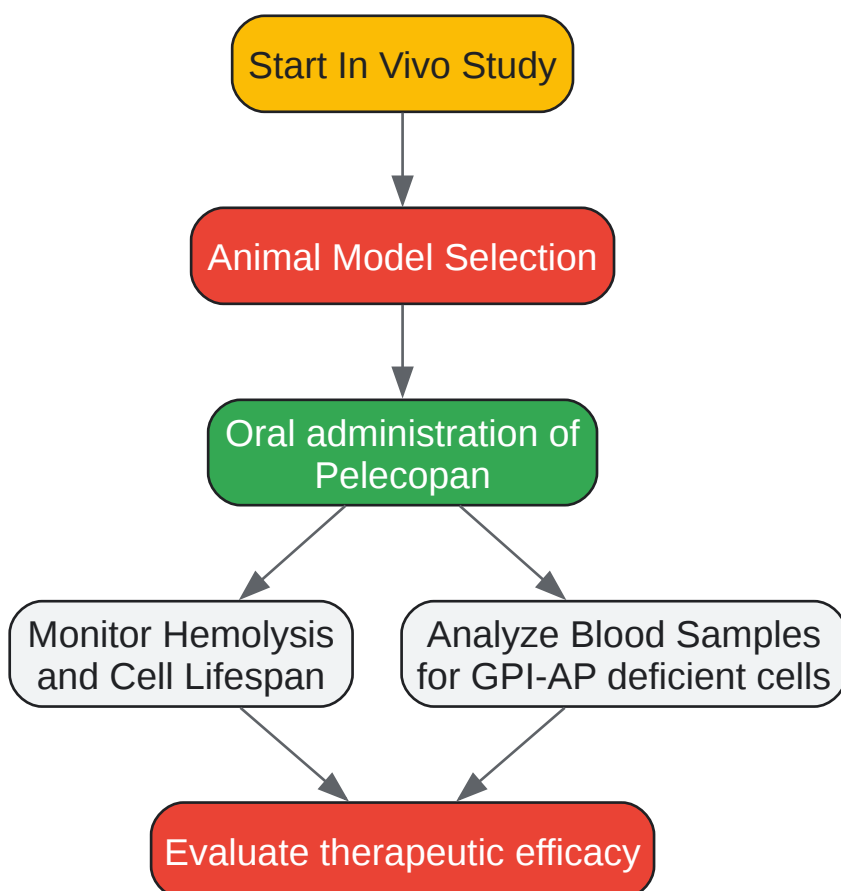
determined by measuring the residual proteolytic activity [2].

- **Hemolysis Assay:** PNH red blood cells (which are deficient in GPI-anchored complement regulatory proteins) are exposed to complement-activated human or rabbit serum in the presence of **Pelecopan**. The drug's effectiveness is quantified by the IC₅₀ value for preventing hemolysis (29.5 nM in rabbit erythrocytes) and by measuring the inhibition of C3 fragment accumulation on the PNH cell surface [2].

In Vivo Evaluation in PNH Models

1. Objective: To assess the efficacy of orally administered **Pelecopan** in preventing intravascular and extravascular hemolysis in an animal model of PNH.

2. Workflow Diagram: The diagram below summarizes the conceptual workflow for an in vivo study. Note that a fully validated PNH animal model is not yet established.



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3. Key Considerations and Challenges:

- **Animal Model:** A significant challenge is the lack of a robust animal model that fully recapitulates the human PNH phenotype. While PIG-A mutant mouse and rhesus macaque models have been created, these models exhibit GPI-AP-deficient blood cells with shortened lifespans and increased complement sensitivity but do not reliably show key clinical manifestations like hemolysis and thrombosis [4]. This suggests that a PIG-A mutation alone is necessary but not sufficient to cause the full PNH disease state [4].
- **Modeling the Protocol:** A detailed protocol would involve generating GPI-AP-deficient cells in an animal, confirmed by methods like the FLAER test. Following oral dosing with **Pelecopan**, key endpoints would include monitoring erythrocyte lifespan, measuring markers of hemolysis (e.g., LDH levels), and assessing the degree of complement inhibition [4].

Important Considerations for Researchers

- **Development Status:** Be aware that the clinical development of **Pelecopan** for PNH has been discontinued [3]. This information is critical for directing future research efforts.
- **Model Limitations:** The absence of a reliable animal model is a major bottleneck in PNH research [4]. Any protocol developed must be interpreted with this limitation in mind. Future work may require developing more complex models that incorporate additional genetic or immunological factors.
- **In Vitro to In Vivo Translation:** The high potency demonstrated in vitro does not guarantee in vivo efficacy. Pharmacokinetic parameters such as bioavailability, half-life, and tissue distribution are essential for designing a successful in vivo study, though this specific data for **Pelecopan** was not available in the search results.

Reference List

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- *Advances in the creation of animal models of paroxysmal nocturnal hemoglobinuria*. (2021). *Hematology*, 26(1), 491-496. [4]

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